Product packaging for Boc-3-amino-L-tyrosine(Cat. No.:CAS No. 862191-19-3)

Boc-3-amino-L-tyrosine

Cat. No.: B1487487
CAS No.: 862191-19-3
M. Wt: 296.32 g/mol
InChI Key: QNDSZPLLLMNLBY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Unnatural Amino Acids in Chemical Biology and Material Science

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally occurring proteinogenic amino acids. bitesizebio.com They are typically synthesized chemically or through bioengineering and can be incorporated into proteins to introduce novel functionalities. pitt.edu This expansion of the genetic code allows scientists to create proteins with enhanced stability, altered catalytic activity, and unique physicochemical properties. rsc.orgnih.gov

In chemical biology , UAAs serve as powerful tools to study protein structure and function, probe protein-protein interactions, and develop new therapeutic agents. bitesizebio.comfrontiersin.org For instance, the introduction of UAAs with specific reactive groups enables site-specific labeling of proteins with fluorescent probes or other tags. This has been instrumental in visualizing protein dynamics within living cells.

In material science , the incorporation of UAAs into peptides and proteins opens up possibilities for creating novel biomaterials with tailored properties. youtube.com These materials can be designed for applications ranging from drug delivery systems to self-assembling nanomaterials. The unique side chains of UAAs can influence the material's mechanical strength, biocompatibility, and responsiveness to environmental stimuli.

Overview of L-Tyrosine as a Versatile Scaffold for Chemical Modification

L-tyrosine, one of the naturally occurring aromatic amino acids, is a particularly versatile scaffold for chemical modification due to its phenolic side chain. academie-sciences.fr The hydroxyl group on the phenyl ring can be targeted for various chemical reactions, allowing for the introduction of a wide range of functional groups. jst.go.jp This makes L-tyrosine and its derivatives valuable building blocks in the synthesis of biologically active compounds and materials. academie-sciences.fr

The ability to modify the tyrosine residue has been exploited in numerous ways. For example, chemical modifications can be used to increase the solubility and stability of tyrosine in cell culture media, which is a long-standing challenge. cellculturedish.com Furthermore, the tyrosine residue is a key target for bioconjugation, the process of linking biomolecules to other molecules for applications such as antibody-drug conjugates. nih.gov Its relatively low surface exposure on proteins makes it an ideal target for site-selective modifications. jst.go.jpnih.gov

The synthesis of tyrosine derivatives often involves protecting the amino and carboxyl groups to allow for selective modification of the phenolic ring. academie-sciences.fr The Boc group is a commonly used protecting group for the amino function in peptide synthesis. ontosight.ai

Contextualization of 3-Substituted L-Tyrosine Derivatives in Biomolecular Research

The introduction of substituents at the 3-position of the L-tyrosine ring has led to the development of a class of derivatives with significant applications in biomolecular research. These modifications can dramatically alter the properties and biological activity of the parent amino acid.

For example, the synthesis of 3-substituted tyrosine derivatives has been crucial in the development of inhibitors for specific enzymes and protein-protein interactions. acs.org A notable application is in the creation of non-phosphorylated mimics of phosphotyrosine (pTyr), which are important in signal transduction pathways. By introducing acidic groups at the 3-position of tyrosine, researchers have developed potent inhibitors of Grb2-SH2 domains, which are involved in cancer-related signaling pathways. acs.orgrsc.org

The synthesis of these derivatives can be achieved through various chemical methods. researchgate.net For instance, Boc-3-iodo-L-tyrosine serves as a key intermediate for introducing other functional groups at the 3-position through cross-coupling reactions. chemimpex.com This highlights the importance of Boc-protected tyrosine derivatives as versatile building blocks in medicinal chemistry and chemical biology.

The table below provides a summary of some 3-substituted L-tyrosine derivatives and their applications in research:

DerivativeApplicationReference
3-Amino-L-tyrosineUsed in protein structure analysis and development of pharmaceutical compounds. pubcompare.ai
3-Nitro-L-tyrosinePrecursor for the synthesis of 3-amino-L-tyrosine. acs.org
3-Fluoro-L-tyrosineUsed as a probe to study tyrosyl radicals in enzymes. nih.gov
3-Methyl-L-tyrosineSynthesized biocatalytically for potential use in various applications. acs.org
3-(2-carboxyethyl)-L-tyrosineUsed as a phosphotyrosyl mimetic to inhibit Grb2-SH2 domains. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O5 B1487487 Boc-3-amino-L-tyrosine CAS No. 862191-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-amino-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7,15H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDSZPLLLMNLBY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc 3 Amino L Tyrosine and Analogs

Strategic Approaches for Introducing the 3-Amino Functionality on the Tyrosine Side Chain

The introduction of an amino group at the 3-position of the tyrosine aromatic ring is a key transformation. The most prevalent and well-established strategy involves the nitration of a tyrosine precursor followed by the reduction of the resulting nitro group.

The synthesis typically begins with the nitration of L-tyrosine to produce 3-nitro-L-tyrosine. wikipedia.org This intermediate serves as the direct precursor for the introduction of the 3-amino group. nih.gov The conversion of the 3-nitro group to a 3-amino group is accomplished through various reductive methods, primarily catalytic hydrogenation and transfer hydrogenation.

Catalytic Hydrogenation: This classical method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Bimetallic nanoparticles, such as copper/nickel (Cu/Ni), have demonstrated high catalytic activity for the hydrogenation of aromatic nitro compounds. rsc.org To ensure a clean reaction and prevent the accumulation of hydroxylamine (B1172632) intermediates, which can lead to the formation of undesired azo or azoxy compounds, catalytic amounts of additives like vanadium compounds can be employed. google.comgoogle.com

Transfer Hydrogenation: A safer and often more convenient alternative to using pressurized hydrogen gas is transfer hydrogenation. This technique utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid and its salts, such as ammonium (B1175870) formate. frontiersin.orgmdpi.com Catalysts like palladium on carbon (Pd/C) are frequently used to facilitate this reaction, which can proceed efficiently under mild conditions. mdpi.com

Enzymatic Reduction: Biological systems also offer a route for this transformation. It has been observed that within E. coli, 3-nitrotyrosine (B3424624) can be enzymatically reduced to 3-aminotyrosine (B249651), highlighting a potential biocatalytic approach. nih.gov

A comparison of these reductive methods is summarized in the table below.

MethodHydrogen SourceCatalyst / ReagentKey Findings
Catalytic Hydrogenation Hydrogen Gas (H₂)Bimetallic CuxNiy nanoparticlesBimetallic catalysts show higher activity than monometallic counterparts for nitro group reduction. rsc.org
Hydrogen Gas (H₂)Noble metal, Ni, or Co with Vanadium compoundAddition of vanadium compounds prevents the accumulation of hydroxylamine intermediates, leading to purer products. google.comgoogle.com
Transfer Hydrogenation Formic Acid (HCOOH)Mesoporous Co-Zn/N-CAn efficient and robust catalyst system for the selective reduction of nitro compounds. frontiersin.org
Ammonium Formate (HCOONH₄)Palladium on Carbon (Pd/C)A facile, clean, and broadly applicable method for reducing aromatic nitro compounds under mechanochemical or solution conditions. mdpi.com
Enzymatic Reduction Cellular ReductantsE. coli enzymesGenetically encoded 3-nitrotyrosine is rapidly reduced to 3-aminotyrosine within the bacterial host. nih.gov

While the nitration-reduction pathway is the dominant strategy for synthesizing 3-amino-L-tyrosine, other approaches are less common for this specific transformation. Methodologies for the direct amination of the aromatic ring of tyrosine at the 3-position are not as established in the literature. The primary focus remains on the functionalization of the readily available 3-nitro-L-tyrosine precursor. Reactions involving the 3-amino group after its formation, such as diazotization followed by displacement, have been used to convert 3-amino-L-tyrosine derivatives into other analogs like L-Dopa. ucla.edu

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of the tyrosine side chain is a prime site for chemical modification, offering a route to introduce a wide range of functional groups through etherification, esterification, and the attachment of bioconjugation handles.

Etherification and esterification are fundamental strategies for modifying the phenolic hydroxyl group, altering the steric and electronic properties of the amino acid. These reactions typically involve the protection of the alpha-amino and carboxylic acid groups, often as the Boc and methyl ester respectively, to ensure chemoselectivity.

Etherification is commonly achieved via the Williamson ether synthesis, where the phenoxide, generated by treating the protected tyrosine derivative with a suitable base (e.g., sodium hydride, potassium carbonate), acts as a nucleophile to displace a halide from an alkyl or benzyl (B1604629) halide.

Esterification of the phenolic hydroxyl can be accomplished using various acylating agents. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) yields the corresponding ester.

These modifications are crucial not only for creating analogs with altered properties but also for installing protecting groups that allow for orthogonal functionalization at other positions of the molecule.

Table 1: Representative Conditions for Phenolic Hydroxyl Functionalization

Transformation Reagents Base Solvent Typical Conditions
Etherification Alkyl Halide (R-X) K₂CO₃, NaH DMF, Acetonitrile 25-80 °C
Esterification Acyl Chloride (RCOCl) Pyridine, Et₃N Dichloromethane (B109758) 0-25 °C

The phenolic side chain of tyrosine is an attractive target for site-selective protein modification and bioconjugation due to its relatively low surface abundance and unique reactivity. nih.gov Several methods have been developed to attach probes, tags, or other biomolecules to tyrosine residues, and these principles can be applied to Boc-3-amino-L-tyrosine.

One of the earliest methods for tyrosine modification is the Mannich-type reaction . This three-component reaction involves an aldehyde and a substituted aniline, which form an imine in situ that subsequently reacts with the electron-rich aromatic ring of tyrosine to form a stable carbon-carbon bond. nih.gov This approach allows for the concurrent introduction of two different functional groups.

More recently, enzymatic methods have gained prominence. For example, horseradish peroxidase (HRP) in the presence of hydrogen peroxide can catalyze the single-electron oxidation of the phenol (B47542), generating a radical that can be used to form cross-links or react with other moieties. acs.org Similarly, tyrosinase can oxidize the phenol to a quinone, which can then undergo reactions like strain-promoted cycloaddition with appropriately functionalized handles. acs.org

Another powerful chemical method involves the use of diazodicarboxyamides, which can react selectively with accessible tyrosine residues under mild conditions to form stable adducts. nih.gov These strategies enable the integration of handles for "click" chemistry (e.g., azides or alkynes), fluorophores, or affinity tags onto the tyrosine scaffold.

Table 2: Methods for Bioconjugation Handle Integration on Tyrosine

Method Key Reagents Bond Formed Key Features
Mannich-type Reaction Aldehyde, Aniline C-C Three-component reaction; can add two functionalities. nih.gov
Enzymatic (HRP) Horseradish Peroxidase, H₂O₂ C-C, C-O Forms radical intermediate for cross-linking. acs.org
Enzymatic (Tyrosinase) Tyrosinase - Forms reactive quinone intermediate. acs.org

Palladium-Catalyzed Coupling Reactions for Aromatic Substitution

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation, enabling the direct modification of the aromatic ring of tyrosine derivatives. These reactions typically require the installation of a halide (iodide or bromide) or triflate on the aromatic ring as a prerequisite for coupling.

The Mizoroki-Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted olefins. researchgate.net For a precursor like Boc-3-amino-5-iodo-L-tyrosine, the Heck reaction provides a direct route to introduce vinyl-containing side chains onto the aromatic ring. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base to neutralize the hydrogen halide produced during the catalytic cycle. The choice of phosphine (B1218219) ligand is critical for stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity.

Table 3: Typical Components of a Mizoroki-Heck Reaction

Component Examples Purpose
Pd Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ Catalyzes the C-C bond formation.
Ligand PPh₃, P(o-tol)₃, Buchwald ligands Stabilizes the catalyst, influences reactivity.
Base Et₃N, K₂CO₃, DIPEA Neutralizes HX byproduct.

The Negishi cross-coupling reaction is a highly effective method for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. nih.govbeilstein-journals.org It involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net This methodology has been successfully applied to the synthesis of unnatural tyrosine derivatives. nih.govresearchgate.net

A key advantage of the Negishi coupling is the high functional group tolerance and the relatively mild reaction conditions. For example, a microwave-assisted Negishi coupling has been employed for the rapid synthesis of Boc-2',6'-dimethyl-L-tyrosine. nih.govresearchgate.net In this approach, an organozinc reagent, prepared from methyl iodide, is coupled with a di-iodinated Boc-tyrosine derivative. The transformation proceeds efficiently, providing a straightforward route to sterically hindered tyrosine analogs that are valuable in designing opioid peptidomimetics. nih.gov The reaction is tolerant of the Boc protecting group and the ester functionality. researchgate.net

Recent advancements have also utilized photochemically enhanced Negishi cross-coupling reactions to prepare a wide range of α-heteroaryl-α-amino acids, demonstrating the versatility of this method for creating diverse libraries of compounds. nih.govbeilstein-journals.org

Table 4: Synthesis of Tyrosine Analogs via Microwave-Assisted Negishi Coupling nih.gov

Aryl Halide Precursor Organozinc Reagent Product Yield
Boc-3,5-diiodo-L-tyrosine Methyl Ester MeZnI Boc-3,5-dimethyl-L-tyrosine Methyl Ester 56%
Boc-3-iodo-L-tyrosine Methyl Ester MeZnI Boc-3-methyl-L-tyrosine Methyl Ester 54%

Synthesis of Diverse this compound Derivatives and Analogs

The methodologies described above—functionalization of the phenolic hydroxyl and palladium-catalyzed aromatic substitution—can be used in a modular fashion to generate a wide array of this compound derivatives.

By combining these strategies, complex and functionally diverse amino acids can be constructed. For instance, Negishi coupling can be used to introduce alkyl or aryl groups at specific positions on the aromatic ring, followed by etherification or esterification of the phenolic hydroxyl to add another layer of diversity. The amino group at the 3-position provides an additional handle for modification, such as acylation or alkylation, further expanding the accessible chemical space.

The synthesis of analogs such as Boc-2',6'-dimethyl-l-tyrosine and other derivatives highlights the power of these methods. nih.gov The ability to install different alkyl groups (e.g., methyl, ethyl) or even halogen substitutions via Negishi coupling opens the door to fine-tuning the steric and electronic properties of the amino acid side chain for various applications, including their incorporation into opioid ligands. nih.govresearchgate.net The synthesis of α-heteroaryl derivatives further underscores the capability to create novel building blocks for applications like DNA-encoded chemical libraries. beilstein-journals.org

Table 5: Summary of Synthetic Strategies and Resulting Analogs

Synthetic Method Target Site Type of Modification Example Derivative Class
Etherification Phenolic -OH O-alkylation, O-arylation O-Alkyl-Boc-3-amino-L-tyrosine
Esterification Phenolic -OH O-acylation O-Acyl-Boc-3-amino-L-tyrosine
Bioconjugation Coupling Phenolic Ring C-C or C-N bond formation Fluorophore-labeled this compound
Heck Coupling Aromatic Ring C-C bond formation (vinylation) 5-Vinyl-Boc-3-amino-L-tyrosine

Incorporation of Fluorescent Moieties

The introduction of fluorescent moieties onto the this compound scaffold allows for the creation of powerful molecular probes to study biological processes. The primary strategy for this involves the conjugation of amine-reactive fluorescent dyes to the 3-amino group of the tyrosine ring.

A wide array of commercially available fluorescent dyes possessing amine-reactive functional groups, such as N-hydroxysuccinimidyl (NHS) esters and isothiocyanates, can be utilized. These dyes react readily with the 3-amino group of this compound to form stable amide or thiourea (B124793) bonds, respectively. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.

Table 1: Examples of Amine-Reactive Fluorescent Dyes for Labeling this compound

Fluorescent DyeReactive GroupExcitation Max (nm)Emission Max (nm)
Fluorescein isothiocyanate (FITC)Isothiocyanate~495~519
Tetramethylrhodamine isothiocyanate (TRITC)Isothiocyanate~550~575
Alexa Fluor™ 488 NHS EsterNHS Ester~495~519
Cy5 NHS EsterNHS Ester~649~670
BODIPY-FL NHS EsterNHS Ester~502~511

The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction. The progress of the conjugation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Azido and Alkynyl Functionalization for Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and efficient method for bioconjugation. peptide.com To utilize this powerful tool, this compound can be functionalized with either an azide (B81097) or an alkyne group.

Introduction of an Azido Group:

A common method for introducing an azide group onto the tyrosine ring is through the diazotization of the 3-amino group, followed by substitution with an azide salt. The 3-amino group of this compound can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be reacted with sodium azide to yield the corresponding 3-azido-L-tyrosine derivative. iris-biotech.de

Introduction of an Alkynyl Group:

The incorporation of an alkyne handle can be achieved through various methods. One approach involves the acylation of the 3-amino group with a molecule containing a terminal alkyne, such as propargyl bromide or an activated ester of propiolic acid. This creates a stable amide linkage bearing the desired alkyne functionality.

These azido- and alkynyl-functionalized this compound analogs are valuable building blocks for the synthesis of complex biomolecules through click chemistry, enabling the attachment of a wide range of probes, tags, and other molecules. iris-biotech.de

Heteroaromatic Ring System Integration

The integration of heteroaromatic ring systems onto the this compound framework can significantly alter its chemical and biological properties, leading to the development of novel peptidomimetics and therapeutic agents. Two powerful synthetic methodologies for achieving this are the Buchwald-Hartwig amination and the Pictet-Spengler reaction.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.org To apply this to the synthesis of heteroaromatic analogs of this compound, a precursor such as Boc-3-bromo-L-tyrosine would be required. This precursor can then be coupled with a variety of heteroaromatic amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method offers a broad scope, allowing for the introduction of a wide range of nitrogen-containing heterocycles at the 3-position of the tyrosine ring. nih.govresearchgate.net

Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a cyclization reaction that occurs between a β-arylethylamine and an aldehyde or ketone under acidic or basic conditions to form a tetrahydroisoquinoline or a related heterocyclic system. nih.govresearchgate.net this compound itself can serve as the β-arylethylamine component in this reaction. Condensation with various aldehydes or ketones would lead to the formation of novel tricyclic amino acid analogs where the heteroaromatic ring is fused to the tyrosine scaffold. The choice of the carbonyl component allows for the introduction of diversity into the final product.

Modern Analytical and Purification Techniques in Chemical Synthesis

The synthesis of this compound and its complex analogs necessitates the use of modern analytical and purification techniques to ensure the identity, purity, and stereochemical integrity of the final products.

High-Performance Liquid Chromatography (HPLC):

HPLC is an indispensable tool for both the analysis and purification of these modified amino acids. Reversed-phase HPLC (RP-HPLC) is commonly used to monitor reaction progress and to purify the final products. For chiral analysis, to confirm the enantiomeric purity of the L-amino acid derivatives, chiral HPLC is employed. sigmaaldrich.com This is particularly important as racemization can sometimes occur during the synthetic steps. Various chiral stationary phases (CSPs) are available for the separation of enantiomers of protected amino acids.

Flash Chromatography:

For the purification of larger quantities of synthetic intermediates and final products, flash chromatography is a widely used technique. While traditional silica (B1680970) gel chromatography can be challenging for highly polar amino acid derivatives, reversed-phase flash chromatography or the use of more polar stationary phases can be effective. oup.comacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. bmbreports.org High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition of the molecule, further confirming its identity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for these types of molecules.

Table 2: Summary of Analytical and Purification Techniques

TechniqueApplicationKey Information Obtained
High-Performance Liquid Chromatography (HPLC)Reaction monitoring, purification, chiral analysisPurity, retention time, enantiomeric excess
Flash ChromatographyPreparative scale purificationIsolation of intermediates and final products
Nuclear Magnetic Resonance (NMR)Structural elucidationChemical structure, confirmation of functional groups
Mass Spectrometry (MS)Molecular weight determinationMolecular weight, elemental composition (HRMS)

By employing these advanced synthetic methodologies and modern analytical techniques, chemists can efficiently prepare a wide range of functionalized this compound analogs, opening up new avenues for research in chemical biology, drug discovery, and materials science.

Boc 3 Amino L Tyrosine As a Foundational Building Block in Peptide and Protein Engineering

Strategies for Peptide Synthesis Utilizing Boc-3-amino-L-tyrosine

The chemical synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids. The use of protecting groups is essential to prevent unwanted side reactions at the α-amino group and at reactive side chains. peptide.com The Boc group is a well-established, acid-labile protecting group for the α-amino function, forming the basis of a robust set of synthetic strategies. nbinno.com

When incorporating this compound into a peptide sequence, a critical consideration is the protection of the additional 3-amino group on the phenyl ring. This side-chain amino group must be masked with a protecting group that is orthogonal to the N-α-Boc group. This means it must remain stable during the acidic conditions used to remove the Boc group at each cycle but be removable under different, specific conditions. Common choices for such orthogonal protection include the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group or the palladium-labile allyloxycarbonyl (Alloc) group. thaiscience.info

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for peptide synthesis. peptide.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acid residues. nih.gov The use of a solid support simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. peptide.com

The Boc/Bzl (benzyl) protection scheme is a classical SPPS strategy. peptide.com In this approach, the N-α-amino group is temporarily protected by the Boc group, while side-chain functional groups are protected by more stable, benzyl-based ethers, esters, or carbamates. peptide.com The Boc group is removed at the beginning of each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA) diluted in dichloromethane (B109758) (DCM). chempep.comumich.edu Following deprotection, the resulting ammonium (B1175870) salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step. peptide.com After the entire peptide chain is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). chempep.com

A typical Boc-SPPS cycle for incorporating this compound (with an orthogonally protected 3-amino group) would follow the steps outlined below.

StepProcedureReagentsPurpose
1. Deprotection The resin-bound peptide is treated to remove the N-α-Boc group.25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)To expose the α-amino group for the next coupling reaction. chempep.com
2. Washing The resin is washed to remove excess TFA and the cleaved Boc group.DCM, Isopropanol (IPA)To purify the resin-bound peptide intermediate. chempep.com
3. Neutralization The protonated α-amino group (trifluoroacetate salt) is neutralized.5-10% Diisopropylethylamine (DIEA) in DCMTo generate the free amine nucleophile required for coupling. peptide.com
4. Washing The resin is washed to remove excess base and its salt.DCMTo prepare the resin for the coupling step.
5. Coupling The next activated Boc-amino acid is added to couple to the free amine.Boc-amino acid, a coupling agent (e.g., HBTU, DIC), and a base (e.g., DIEA) in a solvent like DMF or NMP.To form the new peptide bond, elongating the peptide chain.
6. Washing The resin is washed to remove excess reagents and byproducts.DMF, DCMTo purify the newly elongated peptide-resin for the next cycle.

This interactive table summarizes the iterative steps in a standard Boc-SPPS protocol.

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS and remains a valuable technique, particularly for the large-scale production of shorter peptides. In this method, all reactions are carried out in a homogenous solution, and the intermediate products are isolated and purified after each step. nih.gov

The main advantage of solution-phase synthesis is the ability to fully characterize intermediates, ensuring high purity of the final product. nih.gov However, the process is generally more time-consuming and labor-intensive than SPPS due to the need for repeated purifications. The strategies for protecting groups are similar to those in SPPS, with Boc/Bzl and Z/tBu (benzyloxycarbonyl/tert-butyl) being common combinations. bachem.com When using this compound, the same principle of orthogonal protection for the 3-amino side chain is required. Peptide fragments are often synthesized and then joined together in what is known as a fragment condensation approach, which is efficient for building longer peptides. nih.gov

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Reaction Medium Heterogeneous (peptide on solid support, reagents in solution)Homogeneous (all reactants in solution)
Purification Simple filtration and washing of the solid support peptide.comOften requires crystallization or chromatography after each step nih.gov
Reagent Use Large excess of reagents used to drive reactions to completion peptide.comNear-stoichiometric amounts of reagents are often used.
Automation Easily automatedDifficult to automate
Scale Typically used for small to medium scale (mg to g)Readily scalable for large-scale industrial production (kg) nih.gov
Primary Application Research, custom peptide synthesis, long peptidesCommercial production of shorter peptides and peptide fragments

This interactive table compares the key characteristics of SPPS and solution-phase peptide synthesis methodologies.

Site-Specific Incorporation of Unnatural Amino Acids into Proteins

Beyond chemical synthesis, powerful biological methods have been developed to incorporate UAAs directly into proteins during ribosomal translation. This allows for the production of large, complex proteins containing precisely placed chemical functionalities that are not present in the canonical 20 amino acids.

The most prevalent strategy for the site-specific incorporation of UAAs is genetic code expansion. nih.gov This technique repurposes a "blank" codon, typically a nonsense or stop codon like the amber codon (UAG), to encode a specific UAA. acs.org To achieve this, a new translational pathway must be introduced into the host organism (such as E. coli or mammalian cells) that is orthogonal to the endogenous pathways. nih.gov This orthogonal system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The engineered aaRS specifically recognizes the UAA and attaches it to the engineered tRNA. This tRNA has been modified to recognize the reassigned stop codon on the messenger RNA (mRNA) template, thereby directing the ribosome to insert the UAA at that specific position in the growing polypeptide chain. nih.govnih.gov

The core of genetic code expansion technology is the engineered orthogonal aaRS/tRNA pair. nih.gov For an aaRS/tRNA pair to be orthogonal, the engineered synthetase must not charge any endogenous tRNAs, and the engineered tRNA must not be recognized by any endogenous synthetases. acs.org

Pairs from different domains of life are often used to ensure orthogonality. For incorporating tyrosine derivatives, the tyrosyl-tRNA synthetase/tRNA pair (TyrRS/tRNATyr) from the archaeon Methanocaldococcus jannaschii (Mj) is a common starting point for engineering in E. coli. nih.govacs.org The active site of the MjTyrRS is subjected to rounds of mutagenesis and selection or screening to alter its substrate specificity, evolving it to preferentially recognize and activate a UAA like 3-amino-L-tyrosine over the natural L-tyrosine. nih.govresearchgate.net The corresponding MjtRNATyr is mutated to have an anticodon (CUA) that recognizes the UAG amber stop codon. nih.gov

ComponentFunctionOrigin ExampleEngineering Goal
Aminoacyl-tRNA Synthetase (aaRS) Recognizes and attaches a specific amino acid to its cognate tRNA.M. jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS) nih.govMutate the active site to specifically recognize the unnatural amino acid (e.g., 3-amino-L-tyrosine) and not the natural one. nih.gov
Transfer RNA (tRNA) Carries the amino acid to the ribosome and recognizes the corresponding mRNA codon.M. jannaschii tRNATyrModify the anticodon to recognize a nonsense codon (e.g., UAG) instead of a sense codon. nih.gov
Unnatural Amino Acid (UAA) The novel amino acid to be incorporated.3-amino-L-tyrosineMust be supplied to the expression system and be taken up by the cell (for in vivo systems).
Target Gene The gene encoding the protein of interest.Any gene of interestMutate a specific codon in the gene to a nonsense codon (e.g., UAG) at the desired incorporation site.

This interactive table outlines the essential components for the site-specific incorporation of a UAA using an engineered orthogonal pair.

Cell-free protein synthesis (CFPS) systems provide a powerful alternative to living cells for producing proteins containing UAAs. researchgate.net These systems utilize cellular extracts (e.g., from E. coli, wheat germ, or CHO cells) that contain all the necessary machinery for transcription and translation, including ribosomes, tRNAs, and initiation/elongation factors. nih.govmdpi.com

The open nature of CFPS reactions is a major advantage; the chemical environment can be precisely controlled, and components such as the UAA and the engineered orthogonal pair can be added directly to the reaction mixture at optimal concentrations. nih.gov This circumvents issues related to the transport of the UAA across the cell membrane and potential toxicity of the UAA or the engineered protein to the host cell. mdpi.com CFPS is particularly well-suited for high-throughput screening of protein variants and for the production of proteins that are difficult to express in vivo. osti.gov The direct addition of 3-amino-L-tyrosine and its corresponding orthogonal pair to a CFPS reaction allows for the efficient and rapid synthesis of proteins containing this unique chemical handle.

Amber Stop Codon Suppression

The genetic code is not immutable. Through a technique known as amber stop codon suppression, scientists can incorporate non-canonical amino acids (ncAAs) into proteins at specific sites. frontiersin.org This process involves repurposing the UAG (amber) stop codon, which normally signals the termination of protein synthesis, to encode for an unnatural amino acid. frontiersin.org The site-specific incorporation of 3-aminotyrosine (B249651) (NH2Y) into proteins has been successfully demonstrated using this method. nih.gov

This powerful tool for creating proteins with novel properties relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous cellular components. For instance, researchers have developed systems for the genetic incorporation of 3-aminotyrosine into reductases to probe their function, structure, and activity. google.com The ability to introduce 3-aminotyrosine at precise locations within a protein allows for detailed studies of protein dynamics and function, such as investigating radical propagation pathways in enzymes like E. coli ribonucleotide reductase. nih.gov In such studies, 3-aminotyrosine can serve as a spectroscopic probe, where its unique properties allow for the detection and characterization of radical intermediates. nih.gov

The efficiency of amber suppression can be influenced by several factors, including the sequence context surrounding the amber codon and the specific unnatural amino acid being incorporated. Research has shown that the incorporation of 3-aminotyrosine can be highly efficient, leading to the production of modified proteins in sufficient quantities for detailed biochemical and biophysical analysis. nih.gov

Table 1: Examples of Proteins Modified with 3-Aminotyrosine via Amber Codon Suppression
ProteinPosition of 3-Aminotyrosine IncorporationPurpose of ModificationReference
Escherichia coli Ribonucleotide Reductase (α subunit)Y413To study off-pathway radical propagation. nih.gov
Green Fluorescent Protein (GFP)Chromophore-forming tyrosineTo create red-shifted fluorescent variants. nih.gov
Various ReductasesSpecific active site residuesTo probe enzyme function and structure. google.com

Design and Synthesis of Peptidomimetics and Constrained Peptides

The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics and constrained peptides. These modified peptides often exhibit enhanced stability, receptor selectivity, and biological activity compared to their natural counterparts. researchgate.netru.nl The unique structure of this compound makes it a valuable building block for creating peptides with specific conformational constraints.

By introducing this compound into a peptide sequence, the additional amino group on the aromatic ring can be used as a handle for cyclization or for the attachment of other molecules that can restrict the peptide's conformational freedom. This is particularly useful in drug discovery, where constraining a peptide into its bioactive conformation can lead to a significant increase in potency and selectivity for its target receptor.

The synthesis of these complex peptides is often achieved through solid-phase peptide synthesis (SPPS), where the Boc protecting group on the alpha-amino group plays a crucial role in the stepwise assembly of the peptide chain. springernature.compeptide.com The Boc group is stable under the coupling conditions but can be readily removed with mild acid to allow for the addition of the next amino acid in the sequence. peptide.com

Table 2: Potential Applications of this compound in Constrained Peptide Design
Type of ConstraintRole of 3-Amino-L-tyrosinePotential Therapeutic Application
Side-chain to side-chain cyclizationThe 3-amino group can be linked to a carboxyl group of another amino acid side chain.Development of potent and selective receptor agonists or antagonists.
Backbone to side-chain cyclizationThe 3-amino group can be connected to the peptide backbone.Stabilization of secondary structures like α-helices or β-turns.
Attachment of conformational locksThe 3-amino group can be used to attach bulky molecules that restrict rotation.Enhancing metabolic stability and bioavailability of peptide drugs.

Bioconjugation Strategies for Modified Peptides and Proteins

The presence of multiple distinct functional groups in 3-amino-L-tyrosine opens up a wide array of possibilities for bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule.

Orthogonal Reactivity for Multi-Functionalization

A key advantage of incorporating 3-aminotyrosine into a peptide or protein is the ability to perform orthogonal multi-functionalization. The term "orthogonal" refers to the ability to selectively modify one functional group in the presence of others. nih.gov In the case of 3-aminotyrosine, the 3-amino group, the phenolic hydroxyl group, and the N-terminal α-amino group can each be addressed with specific chemical reactions. nih.govrsc.org

This allows for the sequential or simultaneous attachment of different molecules to the same peptide or protein scaffold. For example, a fluorescent dye could be attached to the 3-amino group, while a targeting ligand is conjugated to the phenolic hydroxyl group. This capability is invaluable for creating multifunctional probes for biological imaging, diagnostic agents, and targeted therapeutics.

Table 3: Orthogonal Functionalization Strategies for 3-Aminotyrosine
Functional GroupSelective ReactionExample of Attached Moiety
3-Amino GroupAmide bond formation, reductive aminationBiotin (B1667282), PEG, small molecule drugs
Phenolic Hydroxyl GroupEther formation, esterificationGlycans, radiolabels
Alpha-Amino Group (N-terminus)Standard peptide couplingOther peptides, polymers

Applications in Bioorthogonal Ligation Reactions

Bioorthogonal ligation reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are highly specific and efficient, making them ideal for labeling and tracking biomolecules in their natural environment. The unique functional groups of 3-aminotyrosine can be utilized in various bioorthogonal ligation schemes.

For example, the 3-amino group can be modified to contain an azide (B81097) or an alkyne, which are common functional groups used in "click chemistry," such as the strain-promoted azide-alkyne cycloaddition (SPAAC). magtech.com.cnnih.govh1.co By incorporating an azide- or alkyne-modified 3-aminotyrosine into a protein, researchers can then use SPAAC to attach a wide variety of probes, such as imaging agents or therapeutic molecules, with high specificity and under biocompatible conditions. nih.govh1.co This approach has been successfully used for the site-specific labeling of antibodies and other proteins. nih.gov

Academic Research Applications and Mechanistic Studies Involving Boc 3 Amino L Tyrosine Derivatives

Elucidation of Protein Structure-Function Relationships and Molecular Interactions

The strategic incorporation of 3-amino-L-tyrosine, via its Boc-protected precursor, into proteins allows researchers to dissect the intricate relationship between a protein's three-dimensional structure and its biological function. The modified amino acid can act as a spectroscopic handle or a site for further chemical modification, providing insights into the dynamic nature of proteins and their interactions with other molecules.

The introduction of unnatural amino acids into peptides and proteins is a powerful strategy for elucidating the molecular details of ligand-receptor interactions. Boc-protected derivatives of tyrosine, such as Boc-2′,6′-dimethyl-l-tyrosine, have been successfully incorporated into opioid peptidomimetics to probe their binding and relative efficacy at various opioid receptor subtypes, including mu (MOR), delta (DOR), and kappa (KOR). nih.gov This approach allows for a systematic investigation of how modifications to the tyrosine side chain influence receptor affinity and selectivity. The synthesis of novel tyrosine analogs, facilitated by the use of Boc-protecting groups, has led to the development of new opioid ligands with interesting in vitro profiles at MOR, DOR, and KOR. nih.gov

By replacing the natural tyrosine with a derivative like 3-amino-L-tyrosine, researchers can explore how changes in the electronic properties and hydrogen bonding potential of the phenolic side chain affect the binding affinity and specificity of a ligand for its receptor. This information is invaluable for the rational design of novel therapeutics with improved potency and reduced side effects.

Understanding the conformational changes that proteins undergo is essential for deciphering their biological functions. Chemical modification of amino acid residues can be a powerful tool for sensing these alternative conformational states. Tyrosine residues, due to their unique hydrophobic and hydrophilic properties, can be found in various microenvironments within a protein, including on the surface, at binding interfaces, or buried in the core. nih.gov

Conjugation-based approaches using reagents that specifically target tyrosine can provide a chemical fingerprint indicative of a protein's conformational state. nih.gov The incorporation of 3-amino-L-tyrosine, using Boc-3-amino-L-tyrosine in the synthesis, introduces a unique reactive handle that can be selectively modified with probes to monitor conformational changes. Changes in the accessibility of the 3-amino group to chemical labeling can reflect shifts in the protein's structure, providing valuable data on protein dynamics and stability upon ligand binding or in response to environmental changes.

The active site of an enzyme is a highly specialized microenvironment where catalysis occurs. Site-specifically incorporating unnatural amino acids into or near the active site can provide detailed information about its structure and catalytic mechanism. The introduction of 3-aminotyrosine (B249651) can serve as a probe to map the electrostatic environment and hydrogen-bonding network within the active site.

Furthermore, studies have shown that the introduction of 3-nitrotyrosine (B3424624), a related unnatural amino acid, can be used to probe the pKa of redox-active tyrosines in enzymes like ribonucleotide reductase. nih.gov The reduction of the nitro group to an amino group, forming 3-aminotyrosine, has been observed in biological systems. nih.govacs.org This conversion can be exploited to study enzymatic processes and the local environment of the active site. The unique properties of 3-aminotyrosine can provide insights into substrate binding and the catalytic cycle.

Development and Application of Advanced Chemical Probes

The unique chemical properties of 3-amino-L-tyrosine, once incorporated into a peptide or protein using its Boc-protected form, make it an excellent scaffold for the development of advanced chemical probes for bioimaging, spectroscopy, and biochemical tracing.

The introduction of unnatural amino acids with fluorescent properties into proteins is a powerful tool for studying protein localization, dynamics, and interactions in living cells. 3-Aminotyrosine itself has been shown to be a promising candidate for creating red-shifted fluorescent proteins. nih.gov When 3-aminotyrosine is incorporated into the chromophore of Green Fluorescent Protein (GFP) and its variants, it leads to a significant red shift in both the excitation and emission spectra. nih.govrndsystems.com This is advantageous for in vivo imaging as it reduces phototoxicity and minimizes autofluorescence from biological samples. nih.gov

The synthesis of these red-shifted fluorescent proteins is achieved by genetically encoding the incorporation of 3-aminotyrosine at specific sites. The Boc-protected form, this compound, is a key component in the chemical synthesis of peptides containing this fluorophore for in vitro studies.

Fluorescent Protein VariantAmino Acid at ChromophoreExcitation Max (nm)Emission Max (nm)Reference
Wild-type GFPTyrosine~488~509 rndsystems.com
aY-cpGFP (red form)3-Aminotyrosine~545~604 nih.gov

This table showcases the significant red-shift achieved by substituting tyrosine with 3-aminotyrosine in a circularly permuted Green Fluorescent Protein (cpGFP).

Furthermore, synthetic probes have been developed to specifically label and detect 3-aminotyrosine-containing proteins within cells, enabling their visualization through fluorescence imaging. nih.govacs.org These probes can be used to track the location and dynamics of proteins that have been post-translationally modified to contain 3-aminotyrosine, for instance, through the reduction of 3-nitrotyrosine. nih.govacs.org

Radiolabeled amino acids are invaluable tools in biomedical research and clinical diagnostics, particularly for positron emission tomography (PET) imaging of tumors. nih.gov The synthesis of these radiotracers often involves the use of Boc-protected amino acid precursors to facilitate the radiolabeling process.

While direct radiolabeling of this compound is not extensively documented, the general strategies for radiolabeling tyrosine derivatives can be applied. For instance, Boc-3-iodo-L-tyrosine is a known precursor for the synthesis of radiolabeled peptides. chemimpex.com The iodine atom can be replaced with a radioisotope of iodine for SPECT imaging or a radionuclide for PET imaging. A similar approach could be envisioned for a derivative of this compound, where the amino group is first modified with a moiety suitable for radiolabeling.

The development of radiolabeled 3-amino-L-tyrosine analogs would provide novel probes for biochemical tracing and receptor mapping. These tracers could be used to study amino acid transport and metabolism in cancer cells, or to map the distribution of specific receptors in the brain and other organs. The ability to track these molecules in vivo would provide valuable insights into disease processes and aid in the development of new diagnostic and therapeutic agents.

Affinity-Based Probes for Chemoproteomic Profiling

The study of post-translational modifications (PTMs) is crucial for understanding cellular signaling and disease pathogenesis. 3-Aminotyrosine (3AT), formed by the reduction of 3-nitrotyrosine (3NT), is a recently identified PTM associated with nitrative stress. To investigate the roles of 3AT-containing proteins, researchers have developed affinity-based probes for their selective labeling and enrichment, a key step in chemoproteomic profiling. The synthesis of these probes often involves the use of this compound or its precursor, Boc-3-nitro-L-tyrosine, as a starting building block.

A novel approach for the detection and enrichment of 3AT-containing proteins utilizes synthetic salicylaldehyde (B1680747) (SAL)-based probes. nih.govoup.comacs.org These probes are designed with a salicylaldehyde moiety that selectively reacts with the amino group of 3AT. One such probe, SALc-Yn, incorporates an alkyne tag, which allows for bioorthogonal click chemistry reactions. nih.govoup.com This alkyne handle enables the subsequent attachment of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification, facilitating the identification of 3AT-modified proteins by mass spectrometry.

The workflow for chemoproteomic profiling using these probes typically involves treating cells or cell lysates with the affinity probe. nih.gov The probe covalently labels proteins containing 3AT residues. Following labeling, the alkyne-tagged proteins can be conjugated to a biotin-azide reporter tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The biotinylated proteins are then enriched using streptavidin-coated beads, separating them from the rest of the proteome. Finally, the enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the specific proteins and the sites of 3AT modification.

In a study using the SALc-Yn probe in oxidatively stressed RAW264.7 macrophage cells, researchers successfully identified 355 proteins containing the 3AT modification. nih.govacs.org This demonstrated the effectiveness of affinity-based probes in providing a comprehensive profile of protein tyrosine amination, offering valuable insights into the dynamics of nitrative stress and the potential functional roles of this novel PTM. nih.gov

Below is a table summarizing the types of affinity-based probes developed for 3AT profiling:

Probe Name Reactive Moiety Reporter Tag Application
SALc-FL Salicylaldehyde Fluorophore Fluorescence imaging of 3AT-containing proteins
SALc-Yn Salicylaldehyde Alkyne Chemoproteomic profiling and enrichment of 3AT-containing proteins

Engineering of Novel Bioactive Molecules and Functional Biomaterials

The unique chemical properties of 3-aminotyrosine have made its Boc-protected form, this compound, a valuable building block in the engineering of novel peptides and biomaterials with tailored functions.

Design of Peptide Modulators for Biological Pathways

The incorporation of non-canonical amino acids like 3-aminotyrosine into peptides is a powerful strategy for designing modulators of biological pathways. This compound serves as a key reagent in solid-phase peptide synthesis (SPPS) to introduce 3AT at specific positions within a peptide sequence. This modification can significantly alter the peptide's conformation, stability, and binding affinity for its biological targets.

The presence of the additional amino group on the tyrosine ring can introduce new hydrogen bonding capabilities and alter the electronic properties of the peptide. For instance, peptides containing 3-aminotyrosine have been explored for their potential to modulate signaling pathways involved in oxidative stress. By mimicking or disrupting protein-protein interactions within these pathways, such peptides can act as probes to study cellular mechanisms or as potential therapeutic agents. The ability to site-specifically incorporate 3-aminotyrosine allows for the systematic investigation of structure-activity relationships, leading to the optimization of peptide modulators with enhanced potency and selectivity.

Scaffold Development for Supramolecular Assemblies

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field in materials science and nanotechnology. Tyrosine-rich peptides are known to form various supramolecular assemblies, such as nanofibers, nanotubes, and hydrogels, driven by π-π stacking interactions between the aromatic rings of tyrosine residues. nih.gov The introduction of 3-aminotyrosine into these peptide sequences offers an additional layer of control over the self-assembly process.

The amino group on the tyrosine ring can alter the electrostatic and hydrogen-bonding interactions between peptide monomers, thereby influencing the morphology and stability of the resulting supramolecular structures. By strategically placing this compound during peptide synthesis, it is possible to program the self-assembly of peptides into scaffolds with desired properties. These functional biomaterials have potential applications in tissue engineering, drug delivery, and regenerative medicine. For example, self-assembling peptide hydrogels containing 3-aminotyrosine could be designed to have specific mechanical strengths or to present bioactive cues to cells.

Studies on Endogenous Protein Modifications and Oxidative Stress

The modification of proteins by reactive nitrogen species (RNS) is a hallmark of oxidative and nitrative stress, conditions implicated in a wide range of diseases. The study of these modifications, particularly the nitration of tyrosine and its subsequent amination, provides valuable insights into disease mechanisms.

3-Aminotyrosine as a Marker of Nitrative Stress

Nitrative stress occurs when there is an excessive production of RNS, such as peroxynitrite (ONOO-), which can outpace the cell's antioxidant defenses. A primary consequence of nitrative stress is the nitration of tyrosine residues in proteins to form 3-nitrotyrosine (3NT). nih.gov 3NT is a stable and well-established biomarker of nitrative stress, and its elevated levels have been detected in numerous pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and inflammation. nih.gov

While 3NT itself is a critical marker, recent studies have highlighted the importance of its metabolic product, 3-aminotyrosine (3AT). nih.govnih.gov In biological systems, 3NT can be enzymatically reduced to 3AT. acs.orgnih.gov Therefore, the presence of 3AT in proteins serves as an indirect but specific marker of a preceding nitration event followed by a reduction process. The detection of 3AT indicates not only the occurrence of nitrative stress but also the activity of cellular pathways capable of metabolizing nitrated proteins. This adds another layer to our understanding of the cellular response to nitrative damage. The conversion of the nitro group to an amino group results in a hydrophilic shift, a property that can be utilized in analytical techniques to separate 3AT-containing peptides from their nitrated counterparts. researchgate.net

Enzymatic Pathways for Tyrosine Nitration and Amination

The formation of 3-nitrotyrosine in vivo is not a random event but is mediated by specific biochemical pathways. The primary nitrating agent is peroxynitrite, which is formed from the rapid reaction of nitric oxide (•NO) with superoxide (B77818) radicals (O2•−). pnas.org Peroxynitrite can directly nitrate (B79036) tyrosine, but the reaction is more efficient when it proceeds through radical intermediates. For instance, in the presence of carbon dioxide, peroxynitrite forms a nitrosoperoxycarbonate adduct which decomposes to generate nitrogen dioxide (•NO2) and carbonate radicals (CO3•−). nih.gov The carbonate radical can then oxidize tyrosine to a tyrosyl radical, which subsequently reacts with nitrogen dioxide to form 3-nitrotyrosine. nih.govnih.gov Heme peroxidases, such as myeloperoxidase, can also catalyze tyrosine nitration in the presence of hydrogen peroxide and nitrite (B80452). nih.govtandfonline.com

The conversion of 3-nitrotyrosine to 3-aminotyrosine, or protein tyrosine amination, is an enzymatic process. nih.gov Studies have shown that endogenous nitroreductases are capable of reducing the nitro group of 3NT to an amino group. acs.org This reduction has been observed in both prokaryotic and eukaryotic cells. acs.orgnih.gov The identification of enzymes responsible for this "denitration" process is an active area of research, as it suggests a potential mechanism for repairing or modifying the consequences of nitrative damage. The existence of these pathways underscores the dynamic nature of this post-translational modification and its potential role in cellular signaling and redox biology.

Fundamental Research in Directed Evolution and Synthetic Biology

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a significant advancement in chemical and synthetic biology, enabling the precise tailoring of protein properties. frontiersin.orgnih.gov this compound serves as a key precursor for the introduction of 3-amino-L-tyrosine into the genetic code, providing a versatile tool for fundamental research in directed evolution and synthetic biology. biorxiv.org The unique properties of the additional amino group on the tyrosine ring can be leveraged to engineer proteins with novel functions and to study complex biological processes.

The primary methodology for incorporating ncAAs like 3-amino-L-tyrosine is through the expansion of the genetic code. frontiersin.org This technique relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a cognate suppressor tRNA. nih.gov This pair functions independently of the host cell's native translational machinery, allowing for the ncAA to be incorporated in response to a reassigned codon, typically a stop codon such as UAG (amber codon). frontiersin.orgnih.gov

In the context of this compound, the tert-butyloxycarbonyl (Boc) protecting group is crucial for the initial steps of this process. The aaRS is evolved to recognize and charge the suppressor tRNA with the Boc-protected amino acid. Once incorporated into the polypeptide chain, the Boc group can be removed, exposing the reactive amino group of the 3-amino-L-tyrosine residue. This strategy has been successfully employed for other Boc-protected amino acids, such as Boc-L-lysine, to achieve site-specific modifications. frontiersin.org

The introduction of 3-amino-L-tyrosine into proteins opens up new avenues for directed evolution. Directed evolution is a powerful technique used to engineer proteins with desired properties by mimicking the process of natural selection in the laboratory. By introducing 3-amino-L-tyrosine at specific sites, researchers can expand the chemical diversity of a protein library, thereby increasing the probability of discovering variants with enhanced or novel functionalities.

For instance, the amino group of 3-amino-L-tyrosine can serve as a chemical handle for bioconjugation, allowing for the attachment of various molecules such as fluorophores, cross-linkers, or therapeutic agents. This is particularly valuable in directed evolution campaigns aimed at developing biosensors, where the site-specific labeling of a protein with a fluorescent probe can be used to monitor conformational changes or binding events.

In synthetic biology, the ability to incorporate 3-amino-L-tyrosine into proteins allows for the construction of novel biological circuits and pathways. The unique chemical reactivity of the amino group can be exploited to create new protein-protein interactions or to introduce novel catalytic activities. For example, the amino group could be used to form Schiff base intermediates, which are important in the catalytic mechanisms of many natural enzymes.

A summary of the key components and applications in this area is presented in the table below.

Component/ApplicationDescriptionRelevance of this compound
Genetic Code Expansion A technique that allows for the incorporation of non-canonical amino acids into proteins. nih.govServes as the protected precursor for the enzymatic incorporation of 3-amino-L-tyrosine.
Orthogonal Translation System An engineered aminoacyl-tRNA synthetase and its cognate tRNA that work independently of the host's machinery. nih.govThe aaRS is evolved to specifically recognize and utilize this compound.
Directed Evolution A method used to engineer proteins with desired properties through iterative rounds of mutation and selection.The incorporation of 3-amino-L-tyrosine expands the chemical diversity available for evolving new protein functions.
Synthetic Biology The design and construction of new biological parts, devices, and systems.The unique properties of 3-amino-L-tyrosine can be used to create novel protein functions and interactions for synthetic circuits.
Bioconjugation The chemical modification of a biomolecule to attach other molecules. The amino group of 3-amino-L-tyrosine provides a specific site for the attachment of probes, drugs, or other functional moieties.

Detailed research findings have demonstrated the successful incorporation of 3-amino-L-tyrosine into proteins in yeast, highlighting the potential for applying this technology in eukaryotic systems. biorxiv.org The development of efficient and specific aaRS variants is a critical aspect of these studies. High-throughput screening methods are often employed to evolve aaRS mutants that can effectively charge the suppressor tRNA with the desired ncAA, even at low intracellular concentrations. biorxiv.org

The mechanistic studies of proteins containing 3-amino-L-tyrosine are still an emerging area of research. The introduction of an additional nucleophilic and basic group on the phenolic ring of tyrosine can significantly alter the local chemical environment within a protein. This can have profound effects on enzyme catalysis, protein stability, and protein-protein interactions. Future research will likely focus on elucidating the precise mechanistic consequences of this modification in various protein contexts.

Future Directions and Emerging Research Frontiers

Integration of Boc-3-amino-L-tyrosine into Advanced Bioengineering Platforms

The incorporation of this compound into advanced bioengineering platforms is a burgeoning area of research focused on creating "smart" biomaterials with tunable and dynamic properties. The Boc-protected amino group serves as a latent chemical handle that can be selectively unmasked to allow for precise post-translational or post-synthesis modification of materials.

In the field of tissue engineering, researchers are designing peptide-based hydrogels that include this compound. After the hydrogel is formed, the Boc group can be removed, and the exposed amino group can be used to attach cell-adhesion ligands, growth factors, or cross-linking agents in a spatially and temporally controlled manner. This allows for the creation of dynamic scaffolds that can change their biochemical or mechanical properties over time to better mimic the natural cellular environment and guide tissue development.

Similarly, in the realm of self-assembling nanomaterials, peptides containing this compound can be programmed to form specific structures like nanofibers or nanotubes. Following assembly, the deprotection and subsequent derivatization of the amino group can be used to functionalize the surface of these nanostructures, for example, with targeting moieties for drug delivery or with catalytic metal complexes to create novel nanoreactors.

Table 1: Applications in Advanced Bioengineering Platforms

PlatformRole of this compoundPotential Outcome
Dynamic Hydrogels Provides a site for controlled, post-assembly functionalization after Boc deprotection.Scaffolds with tunable mechanical strength and bioactive ligand presentation for tissue engineering.
Functional Nanomaterials Acts as a building block for self-assembly and a handle for surface modification.Targeted drug delivery vehicles and peptide-based nanoreactors with specific catalytic functions.
Protein-Based Biomaterials Enables site-specific cross-linking and conjugation within protein films and fibers.Materials with enhanced stability, controlled degradation, and novel biological activities.

High-Throughput Screening and Combinatorial Library Generation

This compound is an exceptionally valuable building block for the construction of vast combinatorial libraries of peptides and proteins for high-throughput screening (HTS). The ability to introduce a unique, reactive functional group at a specific position allows for the creation of molecular diversity far beyond that achievable with the 20 canonical amino acids.

The general strategy involves synthesizing a peptide library where this compound is incorporated at one or more positions. After deprotection, the library of peptides, each now bearing a reactive primary amine on the tyrosine side chain, can be treated with a collection of diverse chemical reagents (e.g., activated esters, isocyanates, sulfonyl chlorides). This process, known as parallel synthesis, rapidly generates a large library of modified peptides. These libraries can then be screened for a desired function, such as binding to a specific disease-related protein or inhibiting an enzyme. This approach has been instrumental in discovering novel therapeutic leads and diagnostic agents.

Phage display technology can also be combined with this approach, where a library of phage particles displaying peptides containing 3-amino-L-tyrosine is generated and then chemically modified to expand its diversity before screening against a target.

Table 2: Combinatorial Library Strategies

Library TypeSynthesis MethodScreening Application
One-Bead-One-Compound (OBOC) Peptide Library Solid-phase synthesis with split-and-pool method, followed by on-bead derivatization.Identification of high-affinity ligands for disease targets and novel enzyme inhibitors.
Chemically Modified Phage Display Library In vivo incorporation of 3-amino-L-tyrosine into phage coat proteins, followed by chemical diversification.Discovery of peptide-based drugs with improved binding affinity and specificity.
Peptide Arrays on Surfaces Spatially addressed synthesis on a solid support (e.g., glass slide) and subsequent modification.High-throughput mapping of protein-protein interactions and identification of enzyme substrates.

Computational Design and Predictive Modeling of Modified Biomolecules

As the ability to incorporate unnatural amino acids into proteins becomes more routine, computational design and predictive modeling are emerging as critical tools to guide these efforts. Instead of relying solely on trial-and-error, researchers can use computational methods to predict the structural and functional consequences of introducing this compound at a specific site within a protein.

Molecular dynamics (MD) simulations can be used to model how the introduction of this larger, functionalized amino acid will affect the protein's folding, stability, and conformational dynamics. These simulations can help identify positions where the modification is well-tolerated and where it might disrupt the protein's structure.

Furthermore, protein design algorithms can be used to de novo design proteins or peptides that take advantage of the unique properties of 3-amino-L-tyrosine. For example, algorithms could be used to design a new protein-protein interaction interface where the amino group of 3-amino-L-tyrosine forms a key salt bridge or hydrogen bond with a partner protein. Predictive docking simulations can also model how the derivatization of the amino group with different chemical moieties might enhance binding to a target molecule.

Table 3: Computational and Predictive Modeling Approaches

TechniqueObjectiveExample Application
Molecular Dynamics (MD) Simulation Predict the impact of the unnatural amino acid on protein structure and stability.Assessing whether incorporating 3-amino-L-tyrosine at a specific site will cause protein misfolding.
Quantum Mechanics/Molecular Mechanics (QM/MM) Model the electronic environment and reactivity of the modified side chain.Predicting the pKa of the 3-amino group to guide the design of pH-responsive biomaterials.
Protein Design & Docking Algorithms Identify optimal sites for incorporation or design novel interactions based on the amino acid.Designing a peptide that, after derivatization at the 3-amino position, will bind tightly to a therapeutic target.

Exploration of Novel Reactivity and Chemical Space for Derivatization

The primary aromatic amine of 3-amino-L-tyrosine offers a rich platform for chemical exploration, providing a gateway to a vast and largely untapped chemical space for biomolecule modification. While standard acylation reactions are common, future research is focused on harnessing more novel and diverse reactivity.

The development of new bioorthogonal reactions—reactions that proceed with high specificity in a complex biological environment—that target the aromatic amine will be a key frontier. This could enable the precise labeling and manipulation of proteins containing 3-amino-L-tyrosine inside living cells. Beyond simple labeling, the amino group can be used as a handle to install functionalities that can modulate protein activity, such as photoswitches, redox-active groups, or metal chelators.

Another emerging area is the use of the 3-amino group to direct further modifications on the aromatic ring itself or to participate in cascade reactions, leading to complex, polycyclic structures integrated into the peptide backbone. This allows for the creation of proteins with fundamentally new chemical structures and properties, moving beyond simple conjugation.

Table 4: Novel Derivatization Chemistries

Reaction ClassReagentsFunctional Outcome
Reductive Amination Aldehydes/KetonesIntroduction of diverse secondary and tertiary amine functionalities.
Urea/Thiourea (B124793) Formation Isocyanates/IsothiocyanatesCreation of new hydrogen-bonding motifs to influence protein structure and interactions.
Transition Metal-Catalyzed Cross-Coupling Aryl halides (with suitable catalysts)Formation of carbon-nitrogen bonds to attach complex aromatic systems.
Bioorthogonal Ligation Inverse-electron-demand Diels-Alder, strain-promoted cycloadditionsSite-specific labeling and modification of proteins in living systems.

Advancements in In Vivo Unnatural Amino Acid Incorporation Technologies

The ability to genetically encode unnatural amino acids (Uaas) like this compound directly in living organisms represents a paradigm shift in protein engineering. nih.govlabome.com This is achieved using engineered, orthogonal translation systems, which consist of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is mutually independent of the host's own machinery. nih.gov

Future advancements will focus on several key areas. First is the creation of more efficient and robust aaRS-tRNA pairs that can incorporate this compound with higher fidelity and yield, not just in bacteria like E. coli, but also in more complex eukaryotic cells, including mammalian cells and ultimately, whole organisms. labome.com Second, researchers are expanding the genetic code itself by developing systems that can recognize quadruplet codons instead of the standard triplet codons. nih.gov This would allow for the simultaneous incorporation of multiple different unnatural amino acids into the same protein, each at a distinct site, opening the door to creating highly complex, multifunctional proteins. nih.gov

Finally, efforts are underway to engineer the metabolic pathways of host organisms to produce this compound endogenously. This would eliminate the need to supply the expensive unnatural amino acid in the cell culture media, making the large-scale production of modified proteins more economically feasible.

Table 5: Frontiers in In Vivo Incorporation Technology

Area of AdvancementKey GoalImpact
Synthetase Engineering Improve the efficiency, fidelity, and substrate scope of the aaRS.Higher yields of correctly modified proteins and a broader range of incorporable Uaas.
Genetic Code Expansion Utilize quadruplet codons or create new orthogonal ribosome systems.Simultaneous incorporation of multiple distinct Uaas into a single protein. nih.gov
Eukaryotic & In Vivo Systems Adapt orthogonal systems for use in mammalian cells and whole organisms. Study of protein function in a native context and development of protein therapeutics.
Metabolic Engineering Engineer host cells to biosynthesize the unnatural amino acid.Reduced cost and improved scalability for the production of modified proteins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.